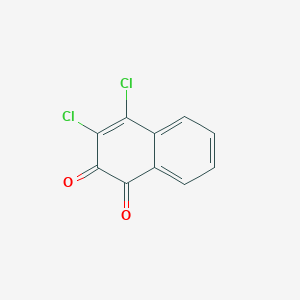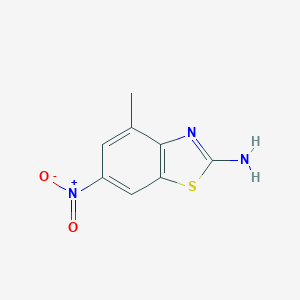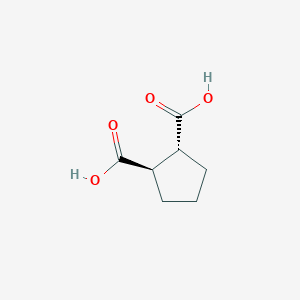
トランス-シクロペンタン-1,2-ジカルボン酸
説明
Trans-Cyclopentane-1,2-dicarboxylic acid (trans-CPDCA) is a dicarboxylic acid with a cyclopentane ring structure. It is a versatile chemical compound with a wide range of applications in the scientific research and industrial sectors. Trans-CPDCA is a colorless, odorless and water-soluble acid with a melting point of 97.5°C. It is a stable compound that is used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as an intermediate in the production of drugs and other chemicals.
科学的研究の応用
有機化合物の合成
トランス-シクロペンタン-1,2-ジカルボン酸 は、有機合成における貴重な中間体です。その構造は、複雑な有機分子の構築にとって重要です。例えば、天然物や医薬品に多く存在するシクロペンタン誘導体を合成するために使用できます。 合成プロセスには、しばしばカルボン酸基の修飾が含まれ、エステル、アミド、またはその他の誘導体を生成し、それらはさらなる化学変換における重要な中間体として役立ちます .
医薬品研究
医薬品研究では、トランス-シクロペンタン-1,2-ジカルボン酸は、医薬品開発のための構成要素として役立ちます。特に、その剛直なシクロペンタン環のために、低分子医薬品の合成に役立ちます。シクロペンタン環は、最終的な医薬品化合物に望ましい薬物動態的特性を付与することができます。 研究者は、さまざまな疾患に対する潜在的な治療効果を持つ新規化合物の作成におけるこの化合物の使用を検討してきました .
材料科学
この化合物のユニークな構造により、新規材料の開発に適しています。材料科学では、特定の機械的特性を持つポリマーを作成するために使用できます。 例えば、トランス-シクロペンタン-1,2-ジカルボン酸をポリマー主鎖に組み込むことで、材料の耐久性と化学的分解に対する耐性を向上させることができ、特殊な用途に最適です .
触媒
トランス-シクロペンタン-1,2-ジカルボン酸は、触媒系で配位子として機能することができます。 金属と配位する能力により、さまざまな化学反応(不斉合成など)を促進できる新規触媒の開発に適した候補となっています。不斉合成は、医薬品業界でエナンチオマー的に純粋な物質を生成するために不可欠です .
環境化学
環境化学では、トランス-シクロペンタン-1,2-ジカルボン酸は、分解プロセスを研究するために使用される可能性があります。 さまざまな環境条件下での安定性は、自然界におけるシクロ脂肪族化合物の残留性と分解に関する洞察を提供し、化学汚染物質の環境への影響を評価するために重要です .
分析化学
この化合物は、分析化学においても関連があり、クロマトグラフィー分析における標準物質または参照物質として使用できます。 その明確な特性により、機器の正確な校正が可能になり、複雑な混合物中の類似の化合物の定量化に役立ちます .
農薬化学
農薬化学の分野では、トランス-シクロペンタン-1,2-ジカルボン酸は、農薬の合成に使用できる可能性があります。 その構造的剛直性と反応性は、効果が向上し、環境への影響が軽減された新規殺虫剤または除草剤の開発につながる可能性があります .
香料および香料産業
最後に、香料および香料産業におけるこの化合物の可能性を見落とすことはできません。 トランス-シクロペンタン-1,2-ジカルボン酸の誘導体は、特定の嗅覚特性を持つ化合物を合成するために使用でき、新規の香りや風味の作成に貢献します .
作用機序
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of trans-Cyclopentane-1,2-dicarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their interaction with biological targets.
特性
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461-97-8 | |
| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of trans-1,2-cyclopentanedicarboxylic acid?
A1: trans-1,2-Cyclopentanedicarboxylic acid has been identified as a succinic acid analog that can influence cell membrane permeability. [, , ] This property makes it a valuable tool in studying cellular metabolism and transport mechanisms. For instance, research has shown its effect on the metabolism of Brucella abortus, where it alters the permeability of the cell membrane, impacting the bacteria's ability to utilize certain substrates. []
Q2: How does trans-1,2-cyclopentanedicarboxylic acid interact with metal ions?
A2: trans-1,2-Cyclopentanedicarboxylic acid can act as a ligand, forming coordination complexes with metal ions. In a study involving a nickel(II) tetraaza macrocyclic complex, trans-1,2-cyclopentanedicarboxylic acid coordinated through its carboxylate groups, creating a one-dimensional hydrogen-bonded infinite chain structure. [] This interaction highlights the potential of this compound in designing metal-organic frameworks and exploring its applications in materials science.
Q3: What are the physicochemical properties of trans-1,2-cyclopentanedicarboxylic acid?
A3: While specific spectroscopic data is not provided in the provided abstracts, trans-1,2-cyclopentanedicarboxylic acid, being a dicarboxylic acid, will exhibit characteristic acidic properties. [] Its electrolytic dissociation behavior in solution is influenced by the two carboxyl groups and their relative positions on the cyclopentane ring. [] Further investigation into its spectroscopic properties, such as IR, NMR, and mass spectrometry, would provide a more comprehensive understanding of its structural features.
Q4: Are there any analytical methods to study the behavior of trans-1,2-cyclopentanedicarboxylic acid?
A4: Yes, the electrolytic dissociation of trans-1,2-cyclopentanedicarboxylic acid can be analyzed using a specific method developed for weak multibasic organic acids. [] This method allows researchers to study the complex equilibria involved in the dissociation process and determine relevant dissociation constants. This information is crucial for understanding the compound's behavior in different pH environments and its interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




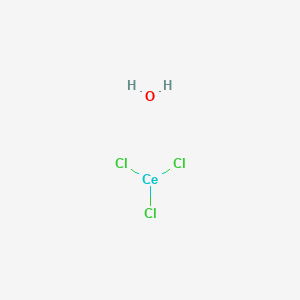
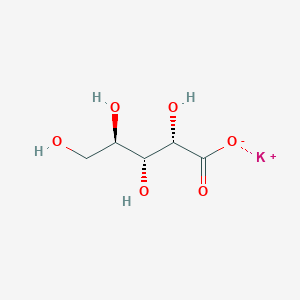
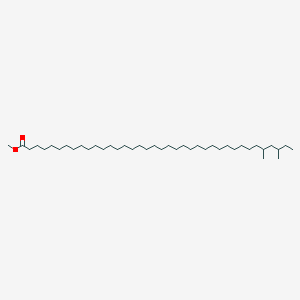

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)


![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
